![molecular formula C10H10N2O2S B7464813 3,5-Diamino-2-carbomethoxy-benzthiophene](/img/structure/B7464813.png)
3,5-Diamino-2-carbomethoxy-benzthiophene
Overview
Description
3,5-Diamino-2-carbomethoxy-benzthiophene (DACB) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a benzthiophene derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 3,5-Diamino-2-carbomethoxy-benzthiophene is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3,5-Diamino-2-carbomethoxy-benzthiophene has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis and asthma. It has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This makes it a potential candidate for the treatment of psychiatric disorders, such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-Diamino-2-carbomethoxy-benzthiophene in lab experiments is that it is relatively easy to synthesize and purify. This makes it a convenient compound to work with in a variety of settings. However, one limitation of using 3,5-Diamino-2-carbomethoxy-benzthiophene is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that target specific pathways or processes.
Future Directions
There are many potential future directions for research on 3,5-Diamino-2-carbomethoxy-benzthiophene. One area of interest is the development of new drugs based on the structure of 3,5-Diamino-2-carbomethoxy-benzthiophene. By understanding the mechanism of action of 3,5-Diamino-2-carbomethoxy-benzthiophene, researchers may be able to design more effective drugs that target specific pathways or processes. Another area of interest is the investigation of the potential therapeutic applications of 3,5-Diamino-2-carbomethoxy-benzthiophene. By studying its effects on various biochemical and physiological processes, researchers may be able to identify new treatments for a range of diseases and disorders. Finally, there is also potential for research on the environmental impact of 3,5-Diamino-2-carbomethoxy-benzthiophene, as it is a synthetic compound that may have implications for the environment.
Scientific Research Applications
3,5-Diamino-2-carbomethoxy-benzthiophene has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways. This makes it a promising candidate for further investigation in a variety of fields, including biochemistry, pharmacology, and neuroscience.
properties
IUPAC Name |
methyl 3,5-diamino-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKNJMGDJHNADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-2-carbomethoxy-benzthiophene |
Synthesis routes and methods
Procedure details
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